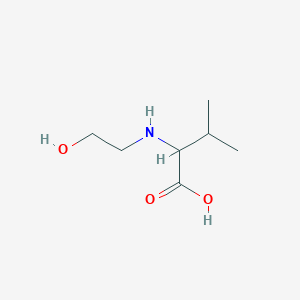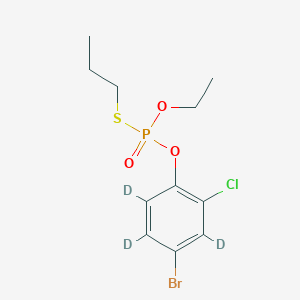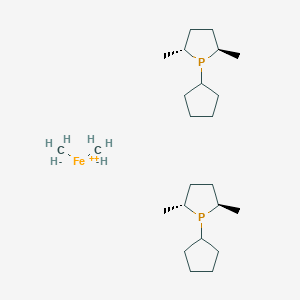
Cobalt oxalate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt oxalate dihydrate is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry . It is used in various applications, including the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt oxalate dihydrate can be synthesized through several methods. One common method involves the reaction of cobalt nitrate hexahydrate with oxalic acid in a solvent. The solutions are mixed and subjected to a water bath reaction . Another method involves the thermal decomposition of cobalt precursors under controlled conditions, such as in an inert, reducing, or oxidizing gaseous atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced during the recycling of lithium-ion batteries. Cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid and then precipitated with ammonium oxalate .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt oxalate dihydrate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).
Hydrolysis: In the presence of potassium hydroxide or sodium carbonate, this compound undergoes hydrolysis.
Major Products:
Thermal Decomposition: Cobalt oxide (CoO) and carbon dioxide (CO₂).
Hydrolysis: Cobalt hydroxide and oxalic acid.
Wissenschaftliche Forschungsanwendungen
Cobalt oxalate dihydrate has numerous applications in scientific research:
Biology and Medicine: While specific biological and medical applications are less common, cobalt compounds are generally studied for their potential in various biochemical processes.
Industry: It serves as a stabilizer for hydrogen cyanide and as a temperature indicator.
Wirkmechanismus
The mechanism of action of cobalt oxalate dihydrate primarily involves its thermal decomposition and hydrolysis. During thermal decomposition, the compound undergoes nucleation and growth, with an apparent activation energy of 99.84 kJ·mol⁻¹ . The pre-exponential factor ranges from 3.427×10⁹ to 3.872×10⁹ s⁻¹, indicating a nucleation and growth mechanism .
Vergleich Mit ähnlichen Verbindungen
- Cobalt(III) oxalate complexes ([Co(C₂O₄)₃]³⁻)
- Cobalt(II) oxalate (CoC₂O₄)
- Cobalt(II) acetate (Co(C₂H₃O₂)₂)
Cobalt oxalate dihydrate stands out due to its specific applications in catalysis, powder metallurgy, and battery recycling.
Eigenschaften
Molekularformel |
C2H6CoO6 |
|---|---|
Molekulargewicht |
185.00 g/mol |
IUPAC-Name |
cobalt;oxalic acid;dihydrate |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |
InChI-Schlüssel |
PYEOGJIUTIEIRN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.O.O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)









